Irreversible Covalent Inhibition Contrasted with Reversible Clinical Candidates
MeOSuc-AAPV-CMK acts as an irreversible inhibitor of human leukocyte elastase, contrasting with the reversible, competitive inhibition of clinically-oriented compounds like Sivelestat . This mechanistic divergence is quantified by the inhibition constant (Ki). MeOSuc-AAPV-CMK exhibits a Ki of 10 µM for HLE, a value that reflects its covalent, time-dependent inactivation . In contrast, Sivelestat, a reversible inhibitor, has a reported Ki of 200 nM (0.2 µM) . While Sivelestat shows higher initial binding affinity, the covalent bond formed by MeOSuc-AAPV-CMK ensures permanent enzyme inactivation, a critical property for assays where removal of unbound inhibitor is not feasible or where sustained target suppression is required to observe a phenotype.
| Evidence Dimension | Inhibition Constant (Ki) for Human Neutrophil Elastase |
|---|---|
| Target Compound Data | 10 µM |
| Comparator Or Baseline | Sivelestat (Comparator): 200 nM (0.2 µM) |
| Quantified Difference | 50-fold higher Ki value for MeOSuc-AAPV-CMK, but with irreversible covalent mechanism vs. reversible. |
| Conditions | In vitro enzyme inhibition assays for human leukocyte/neutrophil elastase. |
Why This Matters
The irreversible mechanism dictates that inhibitor washout cannot restore enzyme activity, making MeOSuc-AAPV-CMK the preferred choice for pulse-chase experiments, long-term cell culture studies, and protocols requiring sustained target inhibition regardless of subsequent manipulations.
